Sodium diphenylamine-4-sulfonate
Overview
Description
Sodium diphenylamine-4-sulfonate is a chemical compound with the molecular formula C12H10NNaO3S and a molecular weight of 271.27 g/mol . It is commonly used as a redox indicator due to its ability to form colored complexes with metal ions . This compound is also known for its role in various industrial and scientific applications.
Synthetic Routes and Reaction Conditions:
Reaction with Sulfuric Acid: Diphenylamine reacts with concentrated sulfuric acid at 180°C to form diphenylamine sulfonic acid.
Alternative Method: Diphenylamine and concentrated sulfuric acid are mixed and heated to 180°C (or 160°C under reduced pressure) with constant stirring until the reaction mixture thickens. After cooling, water is added at 125°C to hydrolyze the by-products, converting them into diphenylamine sulfonic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Types of Reactions:
Oxidation-Reduction Reactions: this compound is widely used as a redox indicator.
Complex Formation: It acts as a ligand, forming complexes with metal ions such as lanthanum(III) chloride.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and cerium(IV) sulfate.
Reducing Agents: Common reducing agents include ascorbic acid and sodium thiosulfate.
Major Products:
Oxidized Form: The oxidized form of this compound is typically red or purple.
Reduced Form: The reduced form is colorless.
Mechanism of Action
Target of Action
Sodium diphenylamine-4-sulfonate, also known as Sodium 4-(phenylamino)benzenesulfonate, primarily targets metal ions . It has the ability to form colored complexes with these ions, making it a useful tool in analytical chemistry .
Mode of Action
The compound acts as a ligand , forming complexes with metal ions such as lanthanum (III) chloride . This interaction results in the formation of colored complexes, which can be used to estimate the concentration of metal ions .
Result of Action
The primary result of this compound’s action is the formation of colored complexes with metal ions . This property makes it an efficient tool for estimating the concentration of these ions. Additionally, it is also an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II) .
Biochemical Analysis
Biochemical Properties
Sodium diphenylamine-4-sulfonate is known to interact with various biomolecules in biochemical reactions. It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II)
Scientific Research Applications
Sodium diphenylamine-4-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diphenylamine-4-sulfonic acid: Similar in structure but lacks the sodium ion.
Barium diphenylamine-4-sulfonate: Contains barium instead of sodium, used in different applications.
4-Nitrophenol: Another redox indicator but with different chemical properties.
Uniqueness: Sodium diphenylamine-4-sulfonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in redox titrations and other analytical applications .
Properties
CAS No. |
6152-67-6 |
---|---|
Molecular Formula |
C12H11NNaO3S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
sodium;4-anilinobenzenesulfonic acid |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |
InChI Key |
VMVSDVIYIMNZBS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
30582-09-3 6152-67-6 |
|
physical_description |
Off-white powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
diphenylamine-4-sulfonic acid sodium diphenylamine sulfonate sulfodiphenylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium diphenylamine-4-sulfonate exhibits quenching behavior in the electrochemiluminescence of the tris(2,2′-bipyridine)ruthenium(II)/tripropylamine system. This quenching effect is attributed to energy transfer from the excited-state Ru(bpy)32+* to the dimer of this compound, which forms after its electrochemical oxidation at the electrode surface. []
A: Research demonstrates that this compound interacts with proteins, leading to increased resonance light scattering (RLS). This interaction forms the basis for a protein determination method, specifically tested with bovine serum albumin. The enhanced RLS intensity at 469 nm shows a direct relationship with protein concentration, enabling quantification. []
A: Studies show that incorporating this compound into polymers, specifically polyurea and poly(methyl methacrylate) (PMMA), improves their flame retardant properties. [, ] Additionally, when used in conjunction with organically modified clay, it further enhances fire retardancy in both PMMA and polystyrene (PS) composites. []
A: this compound serves as a comonomer in synthesizing water-soluble conducting polyaniline copolymers. These copolymers, poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA), exhibit high molecular weights and conductivities ranging between those of polyaniline and poly(N-(4-sulfophenyl)aniline). [] The sulfonic acid groups contribute to the copolymer's enhanced solubility compared to polyaniline. [, ]
A: this compound plays a crucial role in the high-yield synthesis of branched gold nanocrystals. It reacts with HAuCl4 in a polyethylene glycol (PEG) aqueous solution at room temperature. The PEG molecules are essential for forming the branched nanocrystal structure. [] Furthermore, this compound enables the facile synthesis of conductive copolymer nanoparticles through oxidative polymerization with aniline. These nanoparticles can then be used to create nanocomposite films with enhanced electrical conductivity. []
A: Research has explored the reaction products formed between this compound and hydrated LaCl3. [] This line of inquiry provides insights into potential applications in lanthanide chemistry and materials science.
A: Research has focused on understanding the kinetic and analytical characteristics of the peroxidase oxidation reaction of Sodium triphenyl-4-sulfonate, a related compound. [] This information contributes to our understanding of the reactivity and potential applications of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.